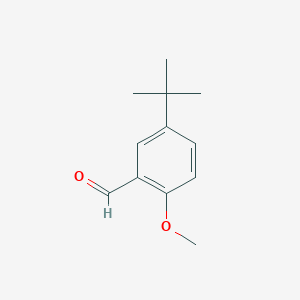

5-(tert-Butyl)-2-methoxybenzaldehyde

Descripción

Significance of Aromatic Aldehydes in Modern Organic Synthesis

Aromatic aldehydes are a cornerstone of modern organic synthesis, prized for their versatility as key intermediates. fiveable.menumberanalytics.com These compounds, characterized by an aldehyde group attached to an aromatic ring, serve as fundamental building blocks for a wide array of more complex molecules, including pharmaceuticals, polymers, dyes, and agrochemicals. fiveable.menumberanalytics.com Their importance stems from the reactivity of the carbonyl group, which readily undergoes nucleophilic addition and condensation reactions. numberanalytics.com This reactivity allows for the formation of crucial chemical structures, such as in the synthesis of Schiff bases, indoles, and chalcones. wisdomlib.org The ability to modify both the aldehyde group and the aromatic ring enables chemists to create a diverse range of derivatives with tailored properties for specific applications. fiveable.me

Contextualization of 5-(tert-Butyl)-2-methoxybenzaldehyde within Methoxy- and Alkyl-Substituted Benzaldehyde (B42025) Chemistry

The chemical behavior of a benzaldehyde is significantly influenced by the nature and position of substituents on its aromatic ring. Methoxy (B1213986) (-OCH3) and alkyl groups are two common substituents that modulate the molecule's reactivity and properties.

Methoxy-Substituted Benzaldehydes : The methoxy group is electron-donating, which increases the electron density on the aromatic ring. This electronic effect can influence the reactivity of the aldehyde group and the ring itself. bloomtechz.com Methoxybenzaldehydes are widely used in the pharmaceutical, cosmetic, and food industries. rsc.org For instance, the presence of a methoxy group is a feature in various bioactive molecules and is crucial in the synthesis of certain drugs and specialty polymers. bloomtechz.comgoogle.com

Alkyl-Substituted Benzaldehydes : Alkyl groups, such as the tert-butyl group, primarily exert steric and electronic effects. The bulky tert-butyl group can sterically hinder reactions at adjacent positions on the ring. researchgate.net Electronically, alkyl groups are weakly electron-donating. This combination of effects is exploited in fine chemical manufacturing, particularly for fragrances and agricultural chemicals. researchgate.net

This compound combines these features. The methoxy group at the ortho position and the large tert-butyl group at the meta position (relative to the aldehyde) create a unique steric and electronic environment. This specific substitution pattern dictates its reactivity and makes it a specialized reagent for synthesizing targeted molecular architectures that might be difficult to achieve with simpler benzaldehydes.

Overview of Research Trajectories and Potential Applications of this compound

Research involving this compound has primarily focused on its utility as a specialized chemical intermediate. Its distinct structure makes it a valuable precursor in several advanced application areas.

Detailed research findings indicate its use in the following areas:

Polymer Science : The compound serves as a key reagent in the preparation of conjugated polymers. chemicalbook.comnbinno.com These materials are essential for emerging technologies in electronics and energy due to their unique optical and electrical properties. nbinno.com

Fluorescent Sensors : It is used in the synthesis of highly selective fluorescent sensors. chemicalbook.com The specific substitution pattern on the benzaldehyde ring is critical for designing sensors that can detect specific ions or molecules with high precision.

Pharmaceutical Intermediates : The molecular framework of this compound is a valuable starting point for the development of pharmaceutical compounds. nbinno.com Its structure allows for targeted modifications, making it a useful building block in medicinal chemistry for creating new drug candidates. nbinno.com

One documented synthesis method involves the reaction of 1-tert-butyl-4-methoxy-benzene with methenamine (B1676377) in trifluoroacetic acid at 80 °C, yielding the final product after purification. chemicalbook.com The continued exploration of this and other synthesis routes is crucial for making this versatile compound more accessible for large-scale research and industrial applications. nbinno.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-tert-butyl-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-12(2,3)10-5-6-11(14-4)9(7-10)8-13/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBYAZZBWVOYPRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424613 | |

| Record name | 5-tert-butyl-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85943-26-6 | |

| Record name | 5-tert-butyl-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 5 Tert Butyl 2 Methoxybenzaldehyde

Established Synthetic Routes to 5-(tert-Butyl)-2-methoxybenzaldehyde

The traditional and most direct synthesis of this compound often involves the modification of pre-existing functionalized benzene (B151609) rings. These methods are well-documented and provide reliable access to the target compound.

Conversion of Precursor Phenolic Benzaldehydes (e.g., 5-tert-butyl-2-hydroxybenzaldehyde)

A primary and established route for the synthesis of this compound is the O-methylation of its phenolic precursor, 5-tert-butyl-2-hydroxybenzaldehyde (B1270133). This reaction involves the conversion of the hydroxyl group (-OH) on the benzene ring to a methoxy (B1213986) group (-OCH3) through the introduction of a methyl group. This etherification is a common and fundamental transformation in organic synthesis. nbinno.com

The general transformation can be represented as follows:

Figure 1: O-methylation of 5-tert-butyl-2-hydroxybenzaldehyde

(Image depicting the chemical structures of the reactant and product)

This synthetic approach is advantageous as the precursor, 5-tert-butyl-2-hydroxybenzaldehyde, is commercially available. The reaction's success hinges on the appropriate selection of a methylating agent and reaction conditions to ensure high yield and selectivity.

Role of Specific Reagents and Catalytic Systems in Synthesis

The efficiency of the O-methylation of 5-tert-butyl-2-hydroxybenzaldehyde is heavily dependent on the choice of reagents and catalysts. Traditional methylating agents such as dimethyl sulfate (B86663) and methyl halides have been widely used for such transformations. However, due to their high toxicity and environmental concerns, greener alternatives are increasingly favored.

Dimethyl carbonate (DMC) has emerged as an environmentally benign methylating agent. rsc.orgrsc.orgmdpi.com It is characterized by its low toxicity and high biodegradability. rsc.org The synthesis of anisoles (methoxyarenes) from phenols using DMC is often carried out in the presence of a base, which facilitates the deprotonation of the phenolic hydroxyl group, making it a more potent nucleophile.

Catalytic systems are often employed to enhance the rate and selectivity of the methylation reaction. For instance, the use of a phase-transfer catalyst (PTC) can be beneficial in reactions involving a solid base (like potassium carbonate) and an organic substrate. The PTC facilitates the transfer of the anionic phenoxide into the organic phase where it can react with the methylating agent.

Novel and Optimized Synthetic Strategies for this compound

Microwave-Assisted Synthesis Approaches (Analogous to related compounds)

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating a wide variety of chemical reactions. irjet.netrasayanjournal.co.in In the context of O-methylation of phenolic compounds, microwave irradiation can significantly reduce reaction times compared to conventional heating methods. irjet.net This rapid heating is due to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to a rapid increase in temperature.

While specific literature on the microwave-assisted synthesis of this compound is not abundant, analogous reactions with other phenolic compounds have demonstrated the potential of this technique. irjet.net For example, the microwave-assisted O-methylation of various phenols has been successfully achieved using different methylating agents, often under solvent-free conditions or in green solvents. irjet.net These approaches often result in higher yields and improved purity of the desired products. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals. In the synthesis of this compound, this is primarily reflected in the choice of reagents and reaction conditions.

Chemo- and Regioselective Synthesis Considerations

In the synthesis of this compound from its phenolic precursor, the primary consideration is chemoselectivity. The reaction should selectively methylate the hydroxyl group without affecting the aldehyde functional group. The hydroxyl group is more nucleophilic than the aldehyde, especially under basic conditions, which generally ensures high chemoselectivity for O-methylation.

Regioselectivity is a key consideration when multiple hydroxyl groups are present on the aromatic ring. However, in the case of 5-tert-butyl-2-hydroxybenzaldehyde, there is only one hydroxyl group, simplifying the regioselectivity aspect of the methylation. The bulky tert-butyl group at the 5-position and the aldehyde group at the 1-position can exert steric and electronic influences on the reactivity of the hydroxyl group at the 2-position, but selective methylation at this position is the expected outcome.

Process Optimization and Scale-Up Methodologies for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound necessitates rigorous process optimization and the development of scalable methodologies. The primary goals are to improve reaction efficiency, increase product yield, ensure consistent quality, and minimize production costs. This involves a systematic investigation of all reaction parameters and the implementation of robust purification strategies suitable for large-scale operations.

Reaction Condition Tuning (Temperature, Solvent Systems, Concentration)

The optimization of reaction conditions is a critical step in developing a commercially viable synthesis process. Key parameters such as temperature, solvent choice, and reactant concentration are carefully manipulated to achieve the desired outcome. A documented synthesis of this compound involves the formylation of 1-tert-butyl-4-methoxy-benzene using hexamethylenetetramine and trifluoroacetic acid. chemicalbook.com

Solvent Systems: The solvent plays a multifaceted role by dissolving reactants, facilitating heat transfer, and influencing reaction pathways. In the specified synthesis, trifluoroacetic acid (TFA) serves as both the solvent and the acidic catalyst. chemicalbook.com The choice of TFA is strategic, as it provides the necessary acidic environment for the reaction to proceed. For scale-up, factors such as solvent cost, recyclability, and environmental impact become significant considerations.

Concentration: The relative concentrations or molar ratios of reactants are fine-tuned to maximize the conversion of the starting material. In a reported procedure, 1-tert-butyl-4-methoxy-benzene is treated with a two-fold molar excess of hexamethylenetetramine (methenamine). chemicalbook.com This ensures that the limiting reagent, 1-tert-butyl-4-methoxy-benzene, is consumed as completely as possible, pushing the equilibrium towards the formation of the desired aldehyde.

The following table summarizes the optimized reaction conditions for a laboratory-scale synthesis. chemicalbook.com

| Parameter | Value | Purpose |

| Temperature | 80 °C | To ensure a sufficient reaction rate over a 16-hour period. |

| Solvent | Trifluoroacetic Acid (TFA) | Acts as both solvent and acidic medium for the reaction. |

| Reactant Ratio | 1 eq 1-tert-butyl-4-methoxy-benzene | The primary substrate for the formylation reaction. |

| 2 eq Hexamethylenetetramine | Used in excess to maximize the conversion of the substrate. |

Purification Techniques and Yield Enhancement (e.g., Column Chromatography, Crystallization)

Effective purification is paramount to obtaining this compound of high purity and maximizing the isolated yield. The choice of purification method depends on the scale of the operation and the physical properties of the product and its impurities.

Column Chromatography: For laboratory-scale synthesis and the isolation of highly pure samples, flash silica (B1680970) gel chromatography is a documented and effective method. chemicalbook.com After the reaction is complete, the crude residue is subjected to chromatography to separate the target compound from unreacted starting materials and byproducts. chemicalbook.com This technique leverages the differential adsorption of compounds onto a stationary phase (silica gel) while being eluted by a mobile phase. chemicalbook.com A specific gradient of ethyl acetate (B1210297) in petroleum ether is used to effectively isolate the product, yielding this compound as a yellow liquid with a 68% yield. chemicalbook.com

The table below outlines the parameters for the purification of this compound using flash chromatography. chemicalbook.com

| Parameter | Specification | Function |

| Technique | Flash Silica Gel Chromatography | Separation based on polarity. |

| Stationary Phase | SepaFlash Silica Flash Column | Adsorbent for separating the mixture components. |

| Mobile Phase (Eluent) | 0-3% Ethyl acetate/Petroleum ether | Solvent system used to move components through the column. |

| Flow Rate | 30 mL/min | Controls the speed of the separation process. |

Crystallization: While chromatography is excellent for high-purity isolation on a smaller scale, crystallization is often a more practical and economical method for large-scale industrial purification. This technique relies on the principle that the solubility of a compound in a solvent changes with temperature. A suitable solvent would dissolve the crude product at an elevated temperature, and upon cooling, the desired compound would crystallize out, leaving impurities behind in the solution. For related aromatic aldehydes, recrystallization from aqueous solutions or organic solvents is a common final purification step to obtain high-purity crystalline solids. google.com The selection of an appropriate solvent system is critical for achieving high recovery and purity. This method is particularly advantageous for its scalability and ability to handle large volumes of material efficiently.

Derivatization and Functionalization Strategies for 5 Tert Butyl 2 Methoxybenzaldehyde

Carbon-Carbon Bond Forming Reactions Involving the Aldehyde Moiety

Aldol Condensations and Related Reactions

There is no specific information available in the reviewed literature regarding the use of 5-(tert-Butyl)-2-methoxybenzaldehyde as a substrate in Aldol-type condensation reactions, including Claisen-Schmidt, Knoevenagel, or Perkin reactions.

Wittig and Horner-Wadsworth-Emmons Olefinations

Specific examples of Wittig or Horner-Wadsworth-Emmons reactions with this compound to produce corresponding alkenes are not documented in the available research.

Alkynylation and Arylation Reactions

There is no specific information available on the direct addition of alkynyl or aryl nucleophiles (e.g., Grignard reagents, organolithium compounds) to the aldehyde functional group of this compound.

Transformations of the Aldehyde Functional Group

Transformations of the aldehyde group of this compound are crucial for introducing nitrogen-containing functionalities or for accessing higher oxidation states.

Reductive Amination and Imine Formation

A notable example of imine formation is documented in a patent concerning the synthesis and analysis of Maropitant citrate (B86180). eijppr.com In this context, this compound is identified as a potential precursor or impurity that reacts with an amine to form an imine. eijppr.com

Table 1: Documented Imine Formation from this compound

| Reactant 1 | Reactant 2 | Product | Reference |

| This compound | (2S,3S)-2-benzylquinuclidin-3-amine | (2S,3S)-2-benzyl-N-(5-tert-Butyl-2-methoxybenzyl)quinuclidin-3-imine | eijppr.com |

While this demonstrates the formation of the C=N bond, specific details regarding the subsequent reduction of this imine to the corresponding secondary amine (the reductive amination product) are not provided in the available resources.

Oxidation to Carboxylic Acid Derivatives (e.g., 3-(5-tert-Butyl-2-methoxyphenyl)acrylic acid)

There is no specific information available in the reviewed literature detailing the oxidation of this compound to its corresponding carboxylic acid or specifically to 3-(5-tert-Butyl-2-methoxyphenyl)acrylic acid. General methods for aldehyde oxidation are well-established, but their direct application to this substrate has not been specifically reported.

Reduction to Alcohol Derivatives (e.g., (5-(tert-Butyl)-2-methoxyphenyl)methanol)

The aldehyde functional group in this compound can be readily converted to a primary alcohol, yielding (5-(tert-Butyl)-2-methoxyphenyl)methanol. This transformation is a standard reduction reaction in organic synthesis. Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this purpose.

The reaction typically involves dissolving the aldehyde in a suitable alcoholic solvent, like methanol (B129727) or ethanol, followed by the addition of the reducing agent. The process is generally conducted at room temperature and results in a high yield of the corresponding benzyl (B1604629) alcohol derivative. The resulting compound, (5-(tert-Butyl)-2-methoxyphenyl)methanol, is a key intermediate for further synthetic applications.

| Starting Material | Reagent | Solvent | Product |

|---|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | (5-(tert-Butyl)-2-methoxyphenyl)methanol |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether/THF | (5-(tert-Butyl)-2-methoxyphenyl)methanol |

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound contains three substituents that influence the regioselectivity of electrophilic aromatic substitution. The methoxy (B1213986) (-OCH₃) group is a strongly activating ortho-, para-director. The tert-butyl group is an activating ortho-, para-director. Conversely, the aldehyde (-CHO) group is a deactivating meta-director. The interplay of these electronic effects dictates the position of substitution for incoming electrophiles. Given that the position para to the powerful methoxy director is occupied by the tert-butyl group, and the ortho position is sterically hindered by the adjacent aldehyde, electrophilic attack is most likely to occur at the C3 position, which is ortho to the methoxy group and meta to both the aldehyde and tert-butyl groups.

Halogenation Studies

In electrophilic halogenation, such as bromination or chlorination, a Lewis acid catalyst like FeBr₃ or AlCl₃ is typically required to activate the halogen. libretexts.orgchemguide.co.uk For this compound, the reaction is predicted to yield a single major product where the halogen is introduced at the C3 position. The strong activating and directing influence of the methoxy group at C2 overwhelmingly favors substitution at this site over other available positions on the aromatic ring.

Nitration and Sulfonation Investigations

Nitration is typically carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. ontosight.ai Sulfonation involves using fuming sulfuric acid to generate SO₃. For this compound, both reactions are expected to follow the same regiochemical outcome as halogenation. The nitration of the related 2-methoxy-m-tolualdehyde yields the 5-nitro derivative, demonstrating the directing effect of the methoxy group. scispace.com By analogy, the nitro (–NO₂) or sulfonic acid (–SO₃H) group would be directed to the C3 position of the this compound ring, guided by the dominant activating effect of the methoxy substituent.

Modification of Methoxy and tert-Butyl Substituents

Demethylation of the Methoxy Group

The methoxy group can be converted to a hydroxyl group through demethylation, a common strategy in the synthesis of phenolic compounds. This reaction is often accomplished using strong Lewis acids like boron tribromide (BBr₃) in an inert solvent such as dichloromethane. orgsyn.orgnih.gov The reaction proceeds by the formation of an adduct between the Lewis acid and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. Subsequent hydrolysis yields the corresponding phenol, 5-(tert-Butyl)-2-hydroxybenzaldehyde. chemicalbook.comsigmaaldrich.com

| Starting Material | Reagent | Product |

|---|---|---|

| This compound | Boron Tribromide (BBr₃) | 5-(tert-Butyl)-2-hydroxybenzaldehyde |

| This compound | Hydrobromic Acid (HBr) | 5-(tert-Butyl)-2-hydroxybenzaldehyde |

Functionalization at the tert-Butyl Group (e.g., via benzylic bromination for related compounds)

Direct functionalization of the C-H bonds of a tert-butyl group is challenging due to their high bond dissociation energy and steric hindrance. udg.educhemrxiv.org Unlike alkyl groups with benzylic hydrogens, the tert-butyl group cannot undergo reactions like benzylic bromination. However, recent advances in catalysis have enabled the direct oxidation of these robust C-H bonds. Research has demonstrated that highly electrophilic manganese catalysts can activate hydrogen peroxide to generate a potent oxidizing species. udg.eduresearchgate.net This system allows for the site-selective hydroxylation of tert-butyl groups on various molecules, converting a methyl C-H bond into a C-OH bond to yield a primary alcohol. udg.educhemrxiv.org While this specific reaction has not been reported for this compound, it represents a modern strategy for functionalizing the otherwise inert tert-butyl substituent.

Table of Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 85943-26-6 | C₁₂H₁₆O₂ |

| (5-(tert-Butyl)-2-methoxyphenyl)methanol | 160744-54-7 | C₁₂H₁₈O₂ |

| 5-(tert-Butyl)-2-hydroxybenzaldehyde | 2725-53-3 | C₁₁H₁₄O₂ |

| Sodium borohydride | 16940-66-2 | BH₄Na |

| Lithium aluminum hydride | 16853-85-3 | AlH₄Li |

| Boron tribromide | 10294-33-4 | BBr₃ |

| Nitric acid | 7697-37-2 | HNO₃ |

| Sulfuric acid | 7664-93-9 | H₂SO₄ |

| Iron(III) bromide | 10031-26-2 | FeBr₃ |

| Aluminum chloride | 7446-70-0 | AlCl₃ |

| 2-methoxy-m-tolualdehyde | 6960-31-2 | C₉H₁₀O₂ |

Advanced Spectroscopic and Analytical Characterization Techniques for 5 Tert Butyl 2 Methoxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Through various NMR experiments, it is possible to map the carbon-hydrogen framework of 5-(tert-Butyl)-2-methoxybenzaldehyde and its derivatives.

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. The ¹H NMR spectrum of this compound displays characteristic signals that correspond to each unique proton in its structure.

Analysis of the spectrum reveals five distinct signals. A sharp singlet in the upfield region is characteristic of the nine equivalent protons of the tert-butyl group. Another singlet corresponds to the three protons of the methoxy (B1213986) group. The aromatic region of the spectrum shows signals for the three protons on the benzene (B151609) ring, with their splitting patterns (multiplicity) and coupling constants (J-values) revealing their relative positions. Finally, a signal in the downfield region is indicative of the aldehydic proton.

Experimental data obtained in Deuterated Dimethyl Sulfoxide (DMSO-d6) provides the following assignments: chemicalbook.com

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.33 | Singlet | 1H | Aldehyde proton (-CHO) |

| 7.68 | Multiplet | 2H | Aromatic protons (H-4, H-6) |

| 7.16 | Doublet (d), J=8.8 Hz | 1H | Aromatic proton (H-3) |

| 3.89 | Singlet | 3H | Methoxy protons (-OCH₃) |

| 1.26 | Singlet | 9H | tert-Butyl protons (-C(CH₃)₃) |

Note: The multiplet at 7.68 ppm accounts for two aromatic protons. The signal at 10.33 ppm is sometimes described as a multiplet but often appears as a singlet. chemicalbook.com

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. In the ¹³C NMR spectrum of this compound, each unique carbon atom gives a distinct signal.

The spectrum is expected to show ten distinct signals, corresponding to the twelve carbon atoms in the molecule (the three methyl carbons of the tert-butyl group are equivalent, as are two pairs of aromatic carbons under certain conditions, though all are shown as distinct here for clarity). The aldehydic carbon appears at the most downfield chemical shift, typically above 190 ppm. The aromatic carbons resonate in the range of 110-160 ppm, with the carbon atom attached to the electron-donating methoxy group appearing more upfield than the one adjacent to the electron-withdrawing aldehyde group. The carbons of the tert-butyl and methoxy groups are found in the upfield region of the spectrum.

While specific experimental data is not widely published, predicted chemical shifts based on structure-property relationships are as follows:

| Predicted Chemical Shift (δ) ppm | Assignment |

| 191.5 | Aldehyde carbon (C=O) |

| 160.8 | Aromatic carbon (C-2) |

| 145.1 | Aromatic carbon (C-5) |

| 131.7 | Aromatic carbon (C-6) |

| 128.9 | Aromatic carbon (C-4) |

| 125.4 | Aromatic carbon (C-1) |

| 112.3 | Aromatic carbon (C-3) |

| 56.2 | Methoxy carbon (-OCH₃) |

| 34.5 | Quaternary tert-Butyl carbon (-C(CH₃)₃) |

| 31.4 | Methyl tert-Butyl carbons (-C(CH₃)₃) |

Two-dimensional (2D) NMR techniques provide correlational data that helps to piece together the molecular structure by showing which nuclei are coupled to each other.

Heteronuclear Single Quantum Coherence (HSQC): This experiment identifies direct, one-bond correlations between protons and the carbon atoms they are attached to. For this compound, an HSQC spectrum would show a correlation cross-peak between the singlet at 3.89 ppm (methoxy protons) and the carbon signal around 56.2 ppm (methoxy carbon). Similarly, it would link the aromatic proton signals to their corresponding aromatic carbon signals, confirming their direct attachment.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings, typically over two to three bonds (²JCH and ³JCH), between protons and carbons. HMBC is exceptionally powerful for connecting different parts of a molecule. For instance, a crucial correlation would be observed between the aldehydic proton (δ ~10.33 ppm) and the aromatic carbon at the C-1 position (δ ~125.4 ppm), confirming the position of the aldehyde group on the ring. Other key correlations would include those between the tert-butyl protons and the C-5 aromatic carbon, definitively placing the tert-butyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of atoms. For this compound, with a molecular formula of C₁₂H₁₆O₂, HRMS serves as a definitive confirmation of its composition.

| Parameter | Value |

| Molecular Formula | C₁₂H₁₆O₂ |

| Calculated Exact Mass | 192.11503 |

| Expected "Found" Mass | 192.1150 ± 0.0005 |

This technique distinguishes the target compound from other isomers or compounds with the same nominal mass.

Electrospray Ionization (ESI) is a soft ionization technique that typically generates intact molecular ions with minimal fragmentation. This is particularly useful for confirming the molecular weight of a compound. When analyzed by ESI-MS in positive ion mode, this compound is expected to readily form a protonated molecule, [M+H]⁺.

Experimental data confirms this, showing the detection of the desired compound's mass at an m/z of 193, which corresponds to the [M+H]⁺ ion. chemicalbook.com This result provides clear evidence of the compound's molecular weight of 192.25 g/mol . ESI-MS can also be coupled with tandem mass spectrometry (MS/MS) to induce and analyze fragmentation, which can further support structural elucidation by observing characteristic losses, such as the loss of a methyl group (15 Da) or the entire tert-butyl group (57 Da).

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) is a highly effective soft ionization technique for the analysis of relatively nonpolar, volatile, and semi-volatile compounds with low to moderate molecular weights, such as this compound. bris.ac.ukjfda-online.com Unlike electrospray ionization (ESI), which is ideal for polar and ionic species, APCI is well-suited for analytes that are not easily charged in solution. researchgate.net

In APCI-MS, the analyte solution is passed through a heated nebulizer, creating a fine mist that is rapidly vaporized. The gaseous analyte molecules then enter an ionization chamber containing a corona discharge needle. The high voltage at the needle ionizes the surrounding solvent vapor, which in turn acts as a reagent gas to ionize the analyte molecules primarily through proton transfer or charge exchange reactions. uva.nl This process typically results in the formation of a protonated molecule [M+H]⁺ in the positive ion mode. researchgate.net

For this compound (Molecular Weight: 192.25 g/mol ), the primary ion observed in a positive ion APCI mass spectrum would be the [M+H]⁺ ion at an m/z (mass-to-charge ratio) of approximately 193.26. The soft nature of the APCI technique minimizes fragmentation, making the molecular ion peak the most abundant in the spectrum, which is crucial for unambiguous molecular weight determination. uva.nl

However, by increasing the cone voltage (a parameter in the mass spectrometer), controlled fragmentation can be induced to provide structural information. uva.nl Common fragmentation pathways for this molecule would likely involve the neutral loss of stable molecules.

Key Expected Observations in APCI-MS:

Protonated Molecule: The base peak would correspond to [M+H]⁺.

Fragmentation: Potential fragmentation could involve the loss of a methyl radical (•CH₃) from the tert-butyl group, leading to a fragment ion. Another logical fragmentation pathway for aldehydes is the neutral loss of carbon monoxide (CO). researchgate.net

Adduct Formation: Depending on the solvent system, adduct ions with solvent molecules or salts (e.g., [M+Na]⁺) might also be observed, though this is less common in APCI than in ESI.

The table below summarizes the expected key ions for this compound in a positive-ion APCI-MS analysis.

| Ion Description | Formula | Expected m/z | Ion Type |

| Protonated Molecule | [C₁₂H₁₆O₂ + H]⁺ | 193.12 | Molecular Ion |

| Fragment (Loss of CH₃) | [C₁₁H₁₃O₂]⁺ | 177.09 | Fragment Ion |

| Fragment (Loss of CO) | [C₁₁H₁₆O + H]⁺ | 165.13 | Fragment Ion |

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum of absorption versus wavenumber provides a molecular fingerprint.

The FTIR spectrum of this compound would exhibit several characteristic absorption bands corresponding to its distinct functional groups. By comparing its spectrum to those of related structures like benzaldehyde (B42025) researchgate.netnist.gov, 2-methoxybenzaldehyde (B41997) mdpi.com, and substituted phenols nist.govsigmaaldrich.com, a detailed assignment of vibrational modes can be made.

Expected Characteristic FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3070-3010 | C-H Stretch | Aromatic Ring |

| ~2960-2870 | C-H Stretch | tert-Butyl & Methoxy Groups |

| ~2850 & ~2750 | C-H Stretch (Fermi Doublet) | Aldehyde (CHO) |

| ~1700-1680 | C=O Stretch | Aromatic Aldehyde |

| ~1600 & ~1480 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Aryl-Alkyl Ether (Methoxy) |

| ~830 | C-H Bend (Out-of-plane) | Substituted Benzene Ring |

The strong carbonyl (C=O) stretching vibration is one of the most prominent features in the spectrum, confirming the presence of the aldehyde group. The precise position of this peak can be influenced by conjugation with the aromatic ring. Additionally, the characteristic Fermi doublet for the aldehyde C-H stretch, though sometimes weak, provides further confirmation. The various C-H stretching and bending vibrations help to confirm the presence of the aromatic, tert-butyl, and methoxy moieties.

Raman Spectroscopy Applications

Raman spectroscopy is a vibrational spectroscopy technique that serves as a powerful complement to FTIR. While FTIR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light, typically from a laser. A key difference is the selection rules: vibrations that cause a change in polarizability are Raman active, whereas vibrations that cause a change in dipole moment are IR active.

For this compound, Raman spectroscopy would be particularly useful for identifying non-polar bonds and symmetric vibrations, which often produce weak signals in FTIR spectra.

Key Applications and Expected Observations:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the substituted benzene ring would produce a strong and sharp signal in the Raman spectrum, providing clear evidence of the aromatic core.

tert-Butyl Group: The symmetric stretching and bending vibrations of the C-C bonds within the tert-butyl group would be strong in the Raman spectrum.

Complementary Information: The C=O stretch of the aldehyde is active in both FTIR and Raman, but its relative intensity can differ. In contrast, the asymmetric C-O-C stretch of the methoxy group, which is strong in FTIR, would likely be weaker in the Raman spectrum.

The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, allowing for a highly confident structural confirmation and functional group analysis. researchgate.netresearchgate.net

X-ray Diffraction Studies of Crystalline Derivatives

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. While this technique requires a suitable single crystal, the resulting data provides precise bond lengths, bond angles, and information on intermolecular interactions like hydrogen bonding and crystal packing.

No crystal structure for this compound is publicly available. However, analysis of closely related derivatives, such as 3-tert-Butyl-2-hydroxy-5-methylbenzaldehyde, provides significant insight into the type of structural information that can be obtained. researchgate.net A study on this analog revealed a monoclinic crystal system with the space group P2₁/m. researchgate.net The study showed that the molecule is essentially planar, with all non-hydrogen atoms (except for one methyl group) located on a crystallographic mirror plane. researchgate.net

A hypothetical XRD study on a crystalline derivative of this compound would yield similar critical data.

Information Obtainable from an XRD Study:

Crystal System and Space Group: Defines the symmetry and repeating unit cell of the crystal.

Molecular Conformation: Determines the precise orientation of the tert-butyl, methoxy, and aldehyde groups relative to the benzene ring. For instance, it would confirm the planarity of the benzaldehyde moiety.

Bond Lengths and Angles: Provides exact measurements for all bonds (e.g., C=O, C-O, C-C), which can be compared with theoretical values.

Intermolecular Interactions: Reveals how molecules pack in the crystal lattice, identifying any weak C-H···O intermolecular hydrogen bonds or other non-covalent interactions that stabilize the structure. researchgate.net

The table below shows an example of the kind of crystallographic data that would be determined from such a study, based on published data for an analog. researchgate.net

| Parameter | Example Data (from a structural analog) |

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| a (Å) | 8.3633 |

| b (Å) | 6.6200 |

| c (Å) | 9.7328 |

| β (°) | 97.170 |

| Volume (ų) | 534.64 |

Chromatographic Methods for Purity Assessment and Mixture Separation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for separating, identifying, and quantifying components in a mixture. It is widely used in pharmaceutical and chemical industries for purity assessment of synthesized compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method would be the standard approach for determining its purity and separating it from potential starting materials or by-products. researchgate.net

In RP-HPLC, the stationary phase is nonpolar (e.g., a C18-bonded silica (B1680970) column), and the mobile phase is polar. The separation is based on the differential partitioning of the analyte between the two phases. Due to its aromatic ring and tert-butyl group, this compound is a relatively nonpolar molecule and would be well-retained on a C18 column.

A typical HPLC method for purity assessment would involve dissolving the compound in a suitable solvent and injecting it into the HPLC system. A UV detector would be used for detection, as the aromatic ring of the compound strongly absorbs UV light. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Hypothetical RP-HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile (B52724) and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm or ~280 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

The retention time of the compound under these conditions would be a characteristic identifier, while the peak area would be proportional to its concentration. This method allows for the detection and quantification of impurities at very low levels, making it essential for quality control. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For this compound and its derivatives, GC-MS provides crucial data on sample purity, isomeric distribution, and molecular structure through detailed mass spectral analysis.

The gas chromatographic component separates the analyte from a mixture based on its volatility and interaction with a stationary phase within a capillary column. As the compound elutes from the column, it enters the mass spectrometer, which ionizes the molecule and fragments it in a reproducible manner. The resulting mass spectrum serves as a chemical fingerprint, allowing for structural elucidation and confirmation.

Chromatographic Separation

The separation of this compound is typically achieved using a nonpolar or medium-polarity capillary column, such as one coated with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase. The selection of the column and the temperature program is critical for achieving good resolution from other components in a sample matrix. The retention time (RT) of the compound is a characteristic parameter under specific chromatographic conditions. While specific experimental retention data for this compound is not widely published, typical GC parameters can be defined for its analysis.

| Parameter | Typical Value/Condition |

|---|---|

| GC System | Agilent 8890 GC or similar |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless (1 µL injection volume) |

| Oven Program | Initial 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| MS Transfer Line | 280 °C |

Mass Spectrometric Analysis and Fragmentation Patterns

Upon elution from the GC column, this compound (molar mass: 192.25 g/mol ) undergoes ionization, typically via Electron Ionization (EI) at 70 eV. The resulting mass spectrum is characterized by a molecular ion peak (M⁺˙) and several key fragment ions that provide structural information. The fragmentation pathways are dictated by the stability of the resulting carbocations and neutral losses.

The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 192. For aromatic aldehydes, a common fragmentation is the loss of a hydrogen atom to form a stable acylium ion, resulting in an [M-1]⁺ peak. whitman.edu Another characteristic fragmentation is the loss of the entire aldehyde group (CHO), leading to an [M-29]⁺ peak. whitman.edu

The presence of the tert-butyl and methoxy substituents introduces additional, highly characteristic fragmentation pathways:

Benzylic Cleavage: The most prominent fragmentation for tert-butyl substituted aromatic compounds is the loss of a methyl radical (•CH₃) from the tert-butyl group to form a very stable tertiary carbocation. This results in a significant peak at [M-15]⁺.

Loss of Methoxy Group: Fragmentation can also involve the loss of a methyl radical (•CH₃) from the methoxy group, leading to a peak at [M-15]⁺, or the loss of a methoxy radical (•OCH₃), resulting in a peak at [M-31]⁺.

Loss of Carbon Monoxide: Aromatic acylium ions readily lose carbon monoxide (CO), a neutral molecule, which is a common fragmentation pathway for benzaldehydes. For instance, the [M-1]⁺ ion can lose CO to form an ion at [M-1-28]⁺.

Based on these principles, a predicted fragmentation pattern for this compound can be constructed. The most abundant fragment ion (base peak) is often the [M-15]⁺ ion due to the stability of the resulting cation.

| m/z | Proposed Ion Fragment | Fragmentation Pathway | Relative Abundance |

|---|---|---|---|

| 192 | [C₁₂H₁₆O₂]⁺˙ | Molecular Ion (M⁺˙) | Moderate |

| 177 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group | High (often Base Peak) |

| 163 | [M - CHO]⁺ | Loss of the formyl radical | Low to Moderate |

| 149 | [M - CH₃ - CO]⁺ | Loss of CO from the [M-15] ion | Moderate |

| 135 | [M - C₄H₉]⁺ | Loss of the tert-butyl radical | Moderate |

| 105 | [C₇H₅O]⁺ | Further fragmentation | Low |

| 77 | [C₆H₅]⁺ | Phenyl cation from further fragmentation | Low |

The analysis of derivatives of this compound would show altered retention times and distinct mass spectra. For example, reduction of the aldehyde to an alcohol would result in a different fragmentation pattern, likely dominated by the loss of water ([M-18]⁺) and cleavage adjacent to the hydroxyl group.

Role of 5 Tert Butyl 2 Methoxybenzaldehyde As a Key Synthetic Intermediate in Complex Molecule Synthesis

Precursor in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis

The utility of 5-(tert-Butyl)-2-methoxybenzaldehyde as a pharmaceutical intermediate is significant, with its structure forming the foundation for various classes of drugs. nbinno.com Its molecular framework is particularly important in medicinal chemistry, where the tert-butyl and methoxy (B1213986) groups can influence the biological properties of the final active pharmaceutical ingredient (API). smolecule.com

A primary application of this compound is its role as a key starting material in the synthesis of Neurokinin-1 (NK-1) receptor antagonists. pharmaffiliates.comallfordrugs.com These antagonists function by blocking the action of Substance P, a neuropeptide involved in the vomiting reflex, in the central nervous system. google.comsmolecule.com

The most prominent example is the veterinary drug Maropitant. pharmaffiliates.comallfordrugs.com The chemical structure of Maropitant, (2S,3S)-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-2-(diphenylmethyl)-1-azabicyclo[2.2.2]octan-3-amine, directly incorporates the 5-tert-butyl-2-methoxybenzyl moiety derived from the aldehyde. smolecule.comnih.gov In the synthesis, the aldehyde group is transformed into an amine-linked side chain that is essential for the drug's activity. Maropitant is used as Maropitant citrate (B86180) in its final formulation. allfordrugs.comsmolecule.com

Properties of Maropitant

| Attribute | Detail | Reference |

|---|---|---|

| IUPAC Name | (2S,3S)-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-2-(diphenylmethyl)-1-azabicyclo[2.2.2]octan-3-amine | smolecule.com |

| Molecular Formula | C₃₂H₄₀N₂O | smolecule.com |

| Molecular Weight | 468.7 g/mol | smolecule.com |

| Therapeutic Class | Neurokinin-1 (NK-1) Receptor Antagonist | allfordrugs.comgoogle.com |

| Indication | Prevention and treatment of emesis in dogs and cats | allfordrugs.comgoogle.com |

Beyond its established role in Maropitant synthesis, this compound is a valuable precursor for the development of other therapeutically relevant compounds. nbinno.com Its unique structure allows for targeted modifications, making it a useful building block in drug discovery programs. nbinno.comsmolecule.com The molecule's aromatic ring, aldehyde function, and specific substitution pattern provide a scaffold that can be elaborated to create diverse chemical entities for screening and development in medicinal chemistry. smolecule.com

Intermediate in Agrochemical Development

The utility of this compound extends to the agrochemical sector. cymitquimica.com Its structural features make it a viable intermediate for the synthesis of new crop protection agents. cymitquimica.com The compound serves as a starting point for building more complex molecules that may exhibit desired biological activity for agricultural applications. cymitquimica.com

Building Block for Functional Materials and Polymers

In the field of materials science, this compound is recognized as a building block for creating functional materials and polymers. smolecule.combldpharm.com It is specifically identified as a reagent used in the preparation of conjugated polymers. nbinno.comchemicalbook.com These types of polymers are critical for emerging technologies in the electronics and energy sectors. nbinno.com The aldehyde's unique combination of functional groups makes it an excellent choice for researchers aiming to develop new materials with specific electronic or optical properties. nbinno.comsmolecule.com

Utility in Fine Chemical Production

This compound is itself a product of fine chemical manufacturing and serves as an important intermediate in further organic synthesis. cymitquimica.comnbinno.compharmaffiliates.com Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as the synthesis of pharmaceuticals or specialty polymers. nbinno.compharmaffiliates.com The production of this compound requires controlled, multi-step organic reactions. nbinno.com One documented synthesis method involves the formylation of 1-tert-butyl-4-methoxy-benzene. chemicalbook.com

Synthesis of this compound

| Reactant 1 | Reactant 2 | Solvent/Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-tert-butyl-4-methoxy-benzene | Methenamine (B1676377) | Trifluoroacetic acid (TFA) | 80 °C for 16 hours | This compound | 68% | chemicalbook.com |

Mechanistic Investigations and Reaction Dynamics of Transformations Involving 5 Tert Butyl 2 Methoxybenzaldehyde

Influence of Electronic Effects on Reactivity (Methoxy Group Activation)

The methoxy (B1213986) group at the ortho position to the aldehyde functionality plays a pivotal role in modulating the electronic properties of the aromatic ring and the carbonyl carbon. The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the benzene (B151609) ring through resonance. This electron-donating resonance effect (+R) increases the electron density of the aromatic ring, particularly at the ortho and para positions.

This increased electron density has a dual consequence. Firstly, it activates the ring towards electrophilic aromatic substitution reactions. Secondly, and more pertinent to the aldehyde's reactivity, the resonance effect extends to the carbonyl group. By donating electron density towards the aldehyde, the methoxy group can slightly reduce the partial positive charge on the carbonyl carbon, thereby deactivating it towards nucleophilic attack compared to an unsubstituted benzaldehyde (B42025).

Steric Effects of the tert-Butyl Group on Reaction Pathways

The most prominent feature of the tert-butyl group is its significant steric bulk. Positioned at the para position relative to the methoxy group and meta to the aldehyde, its primary influence is steric hindrance. This steric impediment can profoundly affect the approach of reagents to the reactive sites of the molecule.

The more significant impact of the tert-butyl group's steric hindrance is observed in reactions involving the aromatic ring. In electrophilic aromatic substitution reactions, the bulky tert-butyl group can hinder the approach of electrophiles to the adjacent ortho positions (positions 4 and 6). This steric shielding often directs incoming electrophiles to the less hindered positions on the ring, thereby controlling the regioselectivity of the reaction. For instance, in reactions where the methoxy group would typically direct an incoming electrophile to the para position (which is occupied by the tert-butyl group), the steric bulk will force the substitution to occur at the ortho position relative to the methoxy group (position 3), provided it is not sterically encumbered by the aldehyde group.

Reaction Kinetics and Rate Studies of Key Transformations

While specific kinetic data for reactions of 5-(tert-Butyl)-2-methoxybenzaldehyde are not extensively reported in publicly accessible literature, the principles of physical organic chemistry allow for qualitative and semi-quantitative predictions of its reactivity. The rate of nucleophilic addition to the carbonyl group, a key transformation for aldehydes, is expected to be influenced by both the electronic effect of the methoxy group and the steric environment.

For electrophilic aromatic substitution reactions, the combined activating effect of the methoxy and tert-butyl groups would lead to a faster reaction rate compared to unsubstituted benzene. However, the precise rate and the distribution of products would be a complex function of the reaction conditions and the nature of the electrophile, with steric hindrance from the tert-butyl group playing a significant role in determining the regiochemical outcome.

To provide a more concrete understanding, a hypothetical comparison of relative reaction rates for a generic nucleophilic addition is presented in the table below, based on established electronic and steric effects.

| Compound | Relative Rate of Nucleophilic Addition (Predicted) | Primary Influencing Factors |

| Benzaldehyde | 1.00 | Baseline |

| 4-tert-Butylbenzaldehyde | ~0.8 | Minor steric hindrance, weak electron-donating inductive effect |

| 2-Methoxybenzaldehyde (B41997) | ~0.7 | Electron-donating resonance effect deactivates carbonyl |

| This compound | ~0.6 | Combined deactivating resonance effect of methoxy group and potential minor steric influence of the tert-butyl group |

Note: This table is illustrative and based on general principles of chemical reactivity. Actual relative rates would need to be determined experimentally.

Stereochemical Control in Derivatization Reactions

The prochiral nature of the aldehyde group in this compound allows for the formation of a new stereocenter upon nucleophilic addition. The stereochemical outcome of such reactions can be influenced by several factors, including the use of chiral reagents, catalysts, or auxiliaries.

The presence of the ortho-methoxy group can play a significant role in directing the stereochemical course of a reaction. The oxygen atom of the methoxy group can act as a coordinating site for chiral Lewis acids or other catalysts. This coordination can create a rigid, chiral environment around the carbonyl group, forcing the incoming nucleophile to approach from a specific face of the aldehyde, leading to the preferential formation of one enantiomer or diastereomer. This is a common strategy in asymmetric synthesis to achieve high levels of stereocontrol.

For example, in a hypothetical asymmetric addition of a nucleophile (Nu) to this compound in the presence of a chiral catalyst, the catalyst could coordinate to the carbonyl oxygen and the methoxy oxygen, creating a chiral pocket that directs the nucleophile to attack either the Re or Si face of the aldehyde, resulting in an enantiomerically enriched product. The bulky tert-butyl group, while not directly involved in the stereodifferentiation at the carbonyl center, can influence the conformational preferences of the substrate-catalyst complex, which can further enhance the degree of stereoselectivity.

The development of stereoselective transformations of this compound is an active area of research, with the potential to provide efficient routes to chiral molecules with applications in pharmaceuticals and materials science.

Application of 5 Tert Butyl 2 Methoxybenzaldehyde in Pharmaceutical and Agrochemical Synthesis

Synthetic Route Design and Optimization for Pharmaceutical Candidates

The design of synthetic routes utilizing 5-(tert-Butyl)-2-methoxybenzaldehyde is centered on the strategic use of its aldehyde functionality for constructing larger molecular frameworks, such as heterocyclic systems common in medicinal chemistry. A key application of similar benzaldehyde (B42025) derivatives is in the construction of quinoline (B57606) scaffolds, which form the core of many pharmaceutical agents. For instance, the quinoline core is central to the drug Ivacaftor, used in the treatment of cystic fibrosis. nih.govresearchgate.net While Ivacaftor itself is synthesized from different precursors, the reaction principles are applicable to this compound for creating analogous structures.

A common strategy involves the condensation of the aldehyde with an amine-containing molecule, followed by cyclization to form a heterocyclic ring. For example, in a Gould-Jacobs-type reaction, an aniline (B41778) derivative can react with a molecule derived from the aldehyde to form a quinoline ring. The presence of the methoxy (B1213986) group ortho to the aldehyde can facilitate certain cyclization reactions, while the para-tert-butyl group can enhance the lipophilicity of the final molecule, a desirable trait for drug candidates.

Optimization of these synthetic routes often focuses on maximizing yield and purity while minimizing reaction steps and the use of hazardous reagents. Key optimization parameters include the choice of solvent, catalyst, reaction temperature, and purification method. In the synthesis of complex molecules, moving from traditional batch processing to continuous flow synthesis can offer significant advantages, including improved safety and scalability. rsc.org

Table 1: Representative Reaction for Heterocycle Synthesis

| Reaction Type | Starting Materials | Key Reagents/Catalysts | Product Type | Potential Application |

|---|---|---|---|---|

| Condensation/Cyclization | This compound, Amine derivatives (e.g., anilines, hydrazides) | Acid or Base catalysts (e.g., PPA, HATU) | Heterocycles (e.g., Quinolines, Schiff Bases) | Core scaffolds for pharmaceutical agents |

Challenges and Strategies in Utilizing this compound in Multistep Syntheses

The application of this compound in multistep syntheses is not without its challenges, primarily stemming from the steric hindrance imposed by the bulky tert-butyl group. This steric bulk can significantly impact the reactivity of the adjacent aldehyde functional group.

Challenges:

Reduced Reactivity: The tert-butyl group can physically obstruct the approach of nucleophiles to the aldehyde's carbonyl carbon. This can lead to slower reaction rates or the need for more forcing conditions (e.g., higher temperatures or stronger catalysts) in reactions like condensations, which can in turn lead to side reactions and reduced yields. dicp.ac.cnnih.gov

Control of Regioselectivity: In reactions involving the aromatic ring, the combined directing effects of the ortho-methoxy group and the para-tert-butyl group can lead to mixtures of products, complicating purification.

Strategies to Overcome Challenges:

Catalyst Selection: Employing highly active catalysts or activating agents can overcome the reduced reactivity of the aldehyde. For example, strong Lewis acids can be used to enhance the electrophilicity of the carbonyl carbon. For amide bond formation, potent coupling reagents like HATU can be effective. nih.gov

Reaction Conditions: Optimization of reaction conditions is crucial. This may involve screening different solvents to improve solubility and reaction rates or using microwave irradiation to accelerate sterically hindered reactions.

Protecting Groups: In complex syntheses, it may be necessary to use protecting groups to temporarily mask other reactive sites on the molecule, ensuring that reactions occur only at the desired position.

Flow Chemistry: Integrated continuous flow processes can help manage hazardous reactions and streamline multi-step sequences by allowing for in-line purification and solvent exchange, thereby improving efficiency and safety. rsc.org

Research on New Chemical Entities Derived from this compound

The aldehyde group of this compound is a versatile handle for the synthesis of novel derivatives, particularly Schiff bases, which are known to exhibit a wide range of biological activities. teikyomedicaljournal.com Schiff bases are formed through the condensation reaction of an aldehyde with a primary amine. The resulting imine (>C=N-) linkage is a key structural motif in many biologically active compounds. researchgate.net

Research has shown that Schiff bases derived from substituted benzaldehydes can possess significant antimicrobial, antifungal, anti-inflammatory, and antioxidant properties. researchgate.netsemanticscholar.org The specific substituents on the aromatic ring play a crucial role in tuning these activities. The tert-butyl and methoxy groups on the starting aldehyde can modulate the electronic properties and steric profile of the resulting Schiff base, influencing its interaction with biological targets.

Furthermore, these Schiff bases can act as ligands to form metal complexes, which often exhibit enhanced biological activity compared to the free ligands. utq.edu.iq The investigation of these new chemical entities is an active area of research for the development of new therapeutic agents.

Table 2: Investigated Biological Activities of Structurally Related Benzaldehyde Derivatives

| Derivative Class | Synthetic Precursor | Investigated Biological Activity | Reference |

|---|---|---|---|

| Schiff Bases | Substituted Benzaldehydes | Antimicrobial, Anti-inflammatory, Antioxidant | researchgate.netsemanticscholar.org |

| Metal-Schiff Base Complexes | Schiff Base Ligands | Enhanced Antimicrobial and Antifungal | utq.edu.iq |

| Thiosemicarbazones | Methoxy Benzaldehydes | Anticholinesterase activity (Alzheimer's research) | semanticscholar.org |

Impurity Profiling and Quality Control Methodologies for 5 Tert Butyl 2 Methoxybenzaldehyde in Active Pharmaceutical Ingredient Production

Identification of 5-(tert-Butyl)-2-methoxybenzaldehyde as a Process Impurity (e.g., in Maropitant Synthesis)

This compound (CAS No. 85943-26-6) has been identified as a process-related impurity in the synthesis of various pharmaceuticals. pharmaffiliates.comsynquestlabs.combldpharm.com It is notably recognized as an impurity in the manufacturing of Maropitant, a neurokinin-1 (NK1) receptor antagonist. pharmaffiliates.comveeprho.comtlcstandards.com In the synthesis of Maropitant, this aldehyde is a key intermediate or a potential unreacted starting material that can carry over into the final drug substance if not adequately controlled.

Process impurities are substances that are formed or introduced during the manufacturing process and are not the desired API. The presence of this compound, often cataloged as "Maropitant Impurity 7," necessitates rigorous quality control measures to ensure it does not exceed established safety thresholds in the final API. veeprho.comtlcstandards.comcymitquimica.com Its chemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Maropitant Impurity 7, 5-tert-Butyl-2-methoxy-benzaldehyde |

| CAS Number | 85943-26-6 |

| Molecular Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 192.26 g/mol |

Development of Analytical Methods for Impurity Detection and Quantification

The accurate detection and quantification of impurities like this compound are essential for ensuring the quality and safety of an API. The development of a robust analytical method is a multi-step process designed to create a reliable procedure for routine quality control (QC) applications. cleanchemlab.com High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for this purpose due to its high resolution, sensitivity, and specificity. mdpi.com

The primary goal is to develop a method that can separate the impurity from the API, other known impurities, and any degradation products. Key considerations during method development include the selection of the stationary phase (column), mobile phase composition (solvents and buffers), flow rate, and detector wavelength to achieve optimal separation and sensitivity.

Once an HPLC method is developed, it must be validated to ensure its performance is suitable for its intended purpose. Method validation is a regulatory requirement and demonstrates that the method is accurate, precise, specific, linear, and robust. Validation is performed according to guidelines from bodies such as the International Council for Harmonisation (ICH).

A typical validation protocol for an impurity quantification method would assess the following parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The table below shows representative acceptance criteria for the validation of an HPLC method for quantifying this compound.

| Validation Parameter | Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |

| Accuracy (% Recovery) | 80.0% - 120.0% at the LOQ level; 90.0% - 110.0% at higher concentrations |

| Precision (Repeatability, %RSD) | ≤ 10.0% at the LOQ; ≤ 5.0% at higher concentrations |

| Limit of Quantitation (LOQ) | Must be at or below the reporting threshold for the impurity |

| Robustness | No significant impact on results from minor changes in pH, mobile phase composition, or column temperature |

The separation of structurally related substances is a significant challenge in pharmaceutical analysis. This compound may be present alongside other benzaldehyde (B42025) derivatives or isomers that were used in or arose from the synthetic process. Reverse-phase HPLC is the most common technique used for this purpose.

Effective separation relies on optimizing chromatographic parameters to exploit subtle differences in the physicochemical properties (e.g., polarity, size, pKa) of the API and its impurities. For benzaldehyde derivatives, a C18 or a phenyl-based column is often effective. google.com The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), run in either an isocratic or gradient elution mode to achieve the desired resolution.

The following table outlines a hypothetical set of starting parameters for developing a separation method for this compound and related substances.

| Parameter | Condition |

| Stationary Phase (Column) | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 240 nm |

| Injection Volume | 10 µL |

Establishment of Analytical Standards and Reference Materials for Quality Control

The use of qualified reference materials is fundamental to the accuracy of any analytical measurement in quality control. tlcstandards.comcleanchemlab.com For the quantification of this compound as an impurity, a certified reference standard of this compound is required. pharmaffiliates.com

A reference standard is a highly purified compound that has been well-characterized to confirm its identity and purity. It serves as a benchmark against which the impurity in a test sample of the API is measured. Commercial suppliers provide such standards, complete with a Certificate of Analysis (CoA) that details the material's properties. pharmaffiliates.comveeprho.comcymitquimica.com

The CoA for a this compound reference standard would typically include the data summarized in the table below.

| Parameter | Specification |

| Appearance | Colorless to pale yellow liquid |

| Identity (by ¹H NMR, MS, IR) | Conforms to structure |

| Purity (by HPLC) | ≥ 98.0% |

| Water Content (by Karl Fischer) | ≤ 0.5% |

| Residual Solvents | Meets ICH limits |

Stability Studies and Degradation Pathway Analysis in Pharmaceutical Formulations

Stability studies are conducted to evaluate how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. netpharmalab.es These studies are essential for determining the shelf-life and recommended storage conditions for a pharmaceutical product. rug.nlpaho.org

During stability testing, samples of the pharmaceutical formulation are stored under controlled conditions, and the levels of the API, known impurities, and any new degradation products are monitored at specific time points. If this compound is a known process impurity, its level must be monitored to ensure it remains within the specified limits throughout the product's shelf-life.

To understand potential degradation pathways, forced degradation (or stress testing) studies are performed. The drug substance is subjected to harsh conditions, such as high heat, acid/base hydrolysis, oxidation, and photolysis, to accelerate its decomposition. nih.gov This helps to identify likely degradation products and demonstrates the specificity of the analytical method in separating these degradants from the API and other impurities.

The table below outlines typical conditions for a forced degradation study.

| Stress Condition | Typical Parameters |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | 80 °C for 48 hours |

| Photostability | ICH Q1B recommended light exposure |

By analyzing the stressed samples, a degradation profile can be established, providing insight into the chemical stability of the API and helping to ensure that any degradants that form on storage can be adequately controlled.

Computational Chemistry and Theoretical Modeling of 5 Tert Butyl 2 Methoxybenzaldehyde and Its Reactivity

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 5-(tert-Butyl)-2-methoxybenzaldehyde. These calculations provide valuable data on molecular orbitals, charge distribution, and reactivity indices.

By employing DFT methods, researchers can model the molecule's geometry and calculate its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity.

Furthermore, these calculations can map the electrostatic potential (ESP) surface, which helps in identifying the electron-rich and electron-poor regions of the molecule. For this compound, the aldehyde group and the oxygen of the methoxy (B1213986) group are expected to be electron-rich sites, making them susceptible to electrophilic attack, while the aromatic ring protons are more prone to nucleophilic interactions.

Table 1: Predicted Electronic Properties of this compound using DFT

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | Value not available | Indicates the ability to donate electrons. |

| LUMO Energy | Value not available | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | Value not available | Correlates with chemical reactivity and stability. |

Conformational Analysis and Molecular Dynamics Simulations

The presence of the tert-butyl and methoxy groups introduces conformational flexibility to the this compound molecule. Conformational analysis is essential to identify the most stable geometric arrangements (conformers) and to understand how the molecule's shape influences its properties and reactivity.

Computational methods can systematically explore the potential energy surface of the molecule by rotating the single bonds, particularly the C-C bond connecting the tert-butyl group to the ring and the C-O bond of the methoxy group. This analysis helps in determining the global minimum energy conformation and the energy barriers between different conformers.

Molecular dynamics (MD) simulations can further provide insights into the dynamic behavior of the molecule over time, including its vibrational modes and how it interacts with solvent molecules. These simulations are crucial for understanding the molecule's behavior in a realistic chemical environment.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry offers a powerful approach to investigate the mechanisms of chemical reactions involving this compound. By mapping the reaction pathways, identifying transition states, and calculating activation energies, researchers can gain a detailed understanding of how reactions proceed.

For instance, the aldehyde functional group is a common site for various reactions such as nucleophilic addition, oxidation, and reduction. Computational studies can model the step-by-step mechanism of these transformations, providing insights that are often difficult to obtain through experimental methods alone. This includes understanding the role of catalysts and the stereoselectivity of reactions.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Theoretical calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. For this compound, this includes predicting NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Visible absorption spectra.

DFT calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts, which are invaluable for structural elucidation. researchgate.net Similarly, the vibrational frequencies calculated from computational models can be correlated with the peaks observed in experimental IR and Raman spectra, aiding in the assignment of vibrational modes. researchgate.net

The prediction of electronic transitions through methods like Time-Dependent DFT (TD-DFT) allows for the simulation of UV-Visible spectra, providing information about the electronic structure and chromophores within the molecule. The close agreement between predicted and experimental spectra would confirm the accuracy of the computational methods used. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameters | Experimental Correlation |

|---|---|---|

| ¹H NMR | Chemical shifts (ppm) for aromatic, aldehyde, methoxy, and tert-butyl protons. | Comparison with experimental NMR spectra for structural confirmation. |

| ¹³C NMR | Chemical shifts (ppm) for all carbon atoms. | Validation of the carbon skeleton and functional groups. |

| IR Spectroscopy | Vibrational frequencies (cm⁻¹) for key functional groups (C=O, C-O, C-H). | Assignment of experimental IR bands. |

Note: The table illustrates the types of spectroscopic data that can be generated and validated. Specific, validated data for this compound from computational studies were not found in the provided search context.

Future Directions and Emerging Research Avenues for 5 Tert Butyl 2 Methoxybenzaldehyde

Exploration of Novel Catalytic Reactions Involving 5-(tert-Butyl)-2-methoxybenzaldehyde

The aldehyde functionality and the substituted aromatic ring of this compound offer multiple sites for catalytic transformation. Future research will likely focus on developing novel catalytic methods that leverage this reactivity for the synthesis of complex molecules.